molecular formula C9H9ClFN B2715667 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride CAS No. 2225136-77-4

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride

Cat. No.: B2715667
CAS No.: 2225136-77-4
M. Wt: 185.63
InChI Key: KZUAWJFIUAFHNR-UHFFFAOYSA-N
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Description

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H8FN·HCl and a molecular weight of 185.63 g/mol . It is a fluorinated aniline derivative, which is often used in various chemical and pharmaceutical research applications.

Mechanism of Action

Mode of Action

The mode of action of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride Related compounds have been shown to undergo visible-light-induced oxidative formylation with molecular oxygen . This suggests that This compound may also interact with its targets through a similar mechanism, but further studies are needed to confirm this.

Biochemical Pathways

The biochemical pathways affected by This compound It has been suggested that related compounds generate reactive oxygen species through energy transfer and a single electron transfer pathway . This could potentially affect various biochemical pathways, but more research is needed to determine the specific pathways influenced by This compound .

Pharmacokinetics

The pharmacokinetic properties of This compound Therefore, the impact of these properties on the bioavailability of This compound is currently unknown .

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to undergo oxidative formylation, resulting in the formation of corresponding formamides . This suggests that This compound

Action Environment

The action of This compound may be influenced by various environmental factors. For instance, the reaction of related compounds has been shown to be facilitated by visible light . Therefore, the efficacy and stability of This compound may also be affected by light exposureThis compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with propargyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is unique due to the presence of the fluorine atom at the 3-position, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorination on aniline derivatives and for developing new chemical and pharmaceutical applications .

Properties

IUPAC Name

3-fluoro-N-prop-2-ynylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h1,3-5,7,11H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUAWJFIUAFHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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